molecular formula C15H15N3O3 B11595310 N'-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide

N'-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide

Cat. No.: B11595310
M. Wt: 285.30 g/mol
InChI Key: MGTVEXPMAHLBTQ-UHFFFAOYSA-N
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Description

N’-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide is an organic compound that features a pyridine ring substituted with a carboximidamide group and an ethoxyphenyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide typically involves the reaction of 2-ethoxybenzoic acid with pyridine-4-carboximidamide under specific conditions. The process may include the use of coupling agents and catalysts to facilitate the formation of the desired product. Common reagents used in the synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N’-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide
  • N’-{[(2-chlorophenyl)carbonyl]oxy}pyridine-4-carboximidamide
  • N’-{[(2-fluorophenyl)carbonyl]oxy}pyridine-4-carboximidamide

Uniqueness

N’-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions. This structural feature may impart distinct properties compared to its analogs, making it valuable for specific applications.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-ethoxybenzoate

InChI

InChI=1S/C15H15N3O3/c1-2-20-13-6-4-3-5-12(13)15(19)21-18-14(16)11-7-9-17-10-8-11/h3-10H,2H2,1H3,(H2,16,18)

InChI Key

MGTVEXPMAHLBTQ-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C(=O)O/N=C(/C2=CC=NC=C2)\N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)ON=C(C2=CC=NC=C2)N

Origin of Product

United States

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